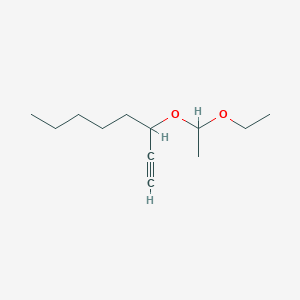
Quinazoline, 2-(chloromethyl)-4-(2-fluorophenyl)-6-nitro-, 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline, 2-(chloromethyl)-4-(2-fluorophenyl)-6-nitro-, 3-oxide is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a chloromethyl group at the 2-position, a fluorophenyl group at the 4-position, a nitro group at the 6-position, and an oxide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinazoline, 2-(chloromethyl)-4-(2-fluorophenyl)-6-nitro-, 3-oxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of Functional Groups: The chloromethyl, fluorophenyl, and nitro groups are introduced through various substitution reactions. For example, the chloromethyl group can be added via chloromethylation using formaldehyde and hydrochloric acid.
Oxidation: The final step involves the oxidation of the quinazoline derivative to introduce the oxide group at the 3-position. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Quinazoline, 2-(chloromethyl)-4-(2-fluorophenyl)-6-nitro-, 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, hydrogen gas with a catalyst.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Quinazolines: Nucleophilic substitution of the chloromethyl group results in various substituted quinazolines.
Scientific Research Applications
Quinazoline, 2-(chloromethyl)-4-(2-fluorophenyl)-6-nitro-, 3-oxide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Quinazoline, 2-(chloromethyl)-4-(2-fluorophenyl)-6-nitro-, 3-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or receptors, disrupting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazoline, 2-(chloromethyl)-4-(2-fluorophenyl)-6-nitro-: Lacks the oxide group at the 3-position.
Quinazoline, 2-(chloromethyl)-4-(2-fluorophenyl)-6-amino-: Contains an amino group instead of a nitro group.
Uniqueness
Quinazoline, 2-(chloromethyl)-4-(2-fluorophenyl)-6-nitro-, 3-oxide is unique due to the presence of the oxide group at the 3-position, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
59468-09-6 |
|---|---|
Molecular Formula |
C15H9ClFN3O3 |
Molecular Weight |
333.70 g/mol |
IUPAC Name |
2-(chloromethyl)-4-(2-fluorophenyl)-6-nitro-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C15H9ClFN3O3/c16-8-14-18-13-6-5-9(20(22)23)7-11(13)15(19(14)21)10-3-1-2-4-12(10)17/h1-7H,8H2 |
InChI Key |
ASDFKYGZNFNFOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=[N+](C(=NC3=C2C=C(C=C3)[N+](=O)[O-])CCl)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


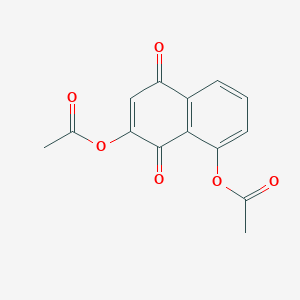
![2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B14598094.png)
![Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14598095.png)
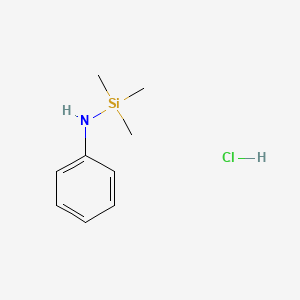
![4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol](/img/structure/B14598108.png)

![4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14598121.png)
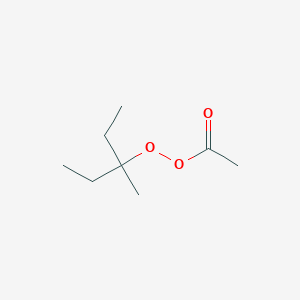
![2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate](/img/structure/B14598126.png)
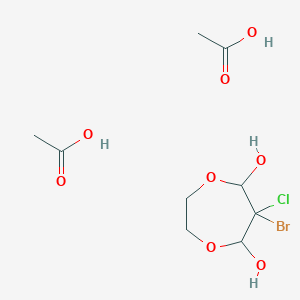

![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohex-2-en-1-one](/img/structure/B14598150.png)
